

Technical Guide: 2-Bromo-6-chloro-3-nitropyridine in Synthetic Chemistry

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Compound of Interest

Compound Name: **2-Bromo-6-chloro-3-nitropyridine**

Cat. No.: **B1281852**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-6-chloro-3-nitropyridine**, a key intermediate in the synthesis of complex heterocyclic compounds. We will cover its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and agrochemical research.

Core Chemical and Physical Properties

2-Bromo-6-chloro-3-nitropyridine is a versatile building block in organic synthesis.^[1] Its distinct functional groups—bromo, chloro, and nitro—offer opportunities for selective chemical modifications, making it a valuable precursor for creating diverse molecular architectures.^[1]

Property	Value	Reference
Molecular Formula	$C_5H_2BrClN_2O_2$	[1] [2] [3] [4]
Molecular Weight	237.44 g/mol	[1] [2] [3] [4]
CAS Number	91678-23-8	[1] [4]
Appearance	Light yellow to yellow solid	[4]
Boiling Point	$277.2 \pm 35.0 \text{ } ^\circ\text{C}$ at 760 Torr	[4]
Density	$1.936 \pm 0.06 \text{ g/cm}^3$	[4]
Storage	2-8°C under inert gas	

Synthesis of 2-Bromo-6-chloro-3-nitropyridine

A common method for the preparation of **2-Bromo-6-chloro-3-nitropyridine** involves the diazotization of 2-amino-6-chloro-3-nitropyridine followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol:

Materials:

- 2-amino-6-chloro-3-nitropyridine
- Copper(II) bromide
- tert-Butyl nitrite
- Acetonitrile
- Ethyl acetate
- 2M Hydrochloric acid solution
- Anhydrous magnesium sulfate
- Heptane

- Dichloromethane

Procedure:

- Under a nitrogen atmosphere, a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL) is heated to 65 °C.
- tert-Butyl nitrite (990 mg, 9.60 mmol) is added portion-wise to the reaction mixture.
- The mixture is stirred for an additional 30 minutes at 65 °C.
- After the reaction is complete, it is cooled to room temperature.
- The reaction mixture is then partitioned between ethyl acetate and a 2M aqueous hydrochloric acid solution.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The resulting residue is purified by silica gel column chromatography using a heptane-dichloromethane gradient to yield **2-bromo-6-chloro-3-nitropyridine** as a yellow solid.[4]

Applications in Cross-Coupling Reactions

2-Bromo-6-chloro-3-nitropyridine is frequently employed as a substrate in palladium-catalyzed cross-coupling reactions to introduce the substituted pyridine moiety into target molecules.[1] The bromo group at the 2-position is particularly amenable to oxidative addition to a palladium(0) catalyst, making it a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Below are representative protocols for common cross-coupling reactions that can be adapted for use with **2-Bromo-6-chloro-3-nitropyridine**.

Suzuki-Miyaura Coupling Protocol (Representative)

Objective: To synthesize a 2-aryl-6-chloro-3-nitropyridine derivative.

Materials:

- **2-Bromo-6-chloro-3-nitropyridine**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, combine **2-Bromo-6-chloro-3-nitropyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
- Add the palladium catalyst (e.g., 5 mol%).
- Add the anhydrous and degassed solvent.
- Heat the reaction mixture (e.g., to 90 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol (Representative)

Objective: To synthesize a 2-alkynyl-6-chloro-3-nitropyridine derivative.

Materials:

- **2-Bromo-6-chloro-3-nitropyridine**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine)
- Anhydrous and degassed solvent (e.g., THF)

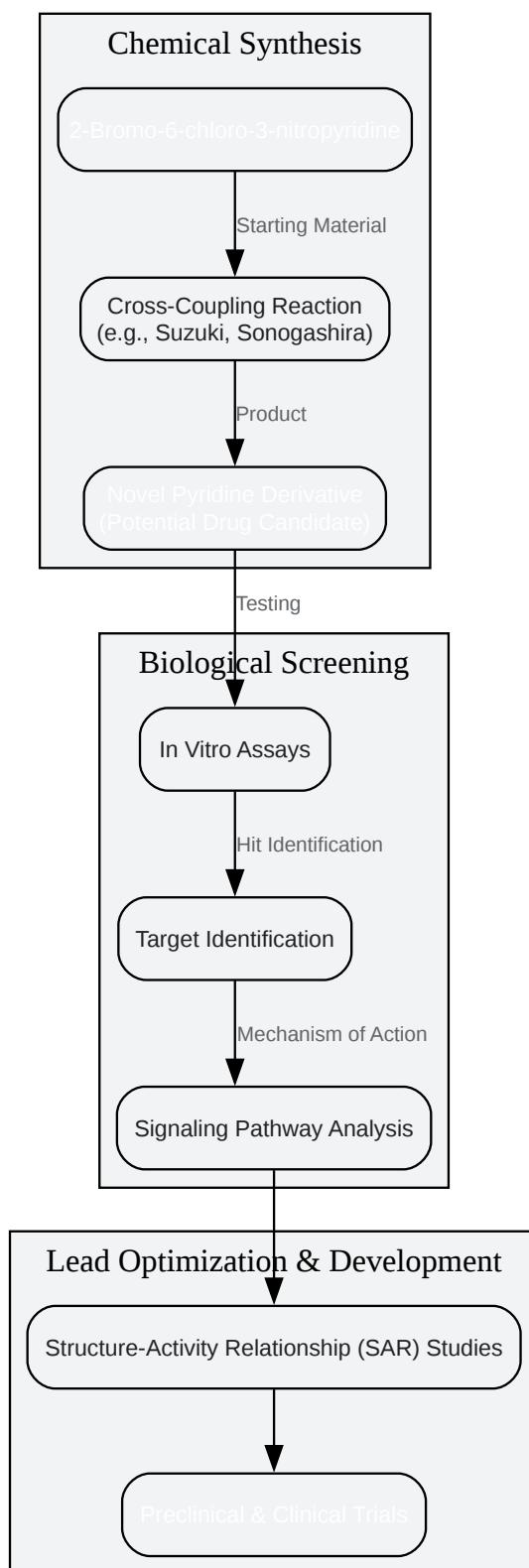
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-Bromo-6-chloro-3-nitropyridine** (1.0 equiv.), the palladium catalyst (e.g., 3 mol%), and CuI (e.g., 5 mol%).
- Add the anhydrous and degassed solvent, the base, and the terminal alkyne (1.2 equiv.).
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC or LC-MS.
- Upon completion, perform a standard aqueous work-up and extract with an organic solvent.
- Purify the crude product by flash column chromatography.

Logical Workflow in Drug Discovery

While **2-Bromo-6-chloro-3-nitropyridine** itself is not typically the subject of signaling pathway studies, it serves as a crucial starting material in the synthesis of novel compounds that are.

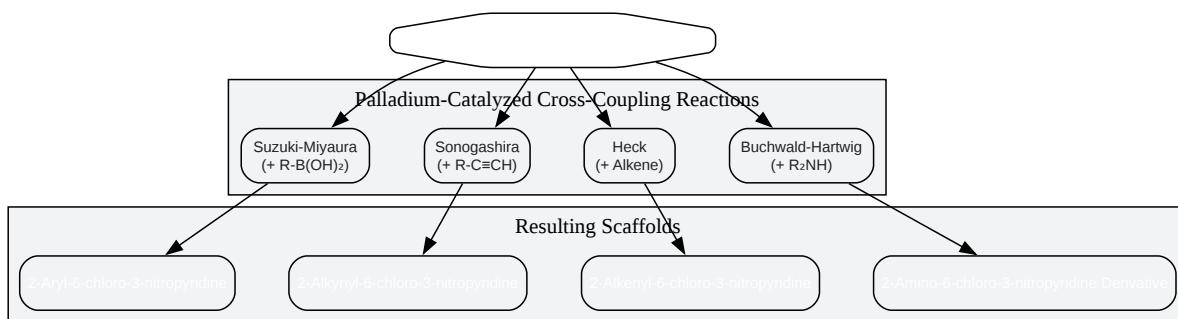
The following diagram illustrates its role in a typical drug discovery workflow.

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Caption: A generalized workflow illustrating the use of **2-Bromo-6-chloro-3-nitropyridine** in drug discovery.

Synthetic Utility Diagram

The following diagram illustrates the versatility of **2-Bromo-6-chloro-3-nitropyridine** as a synthetic intermediate.



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Caption: Synthetic utility of **2-Bromo-6-chloro-3-nitropyridine** in various cross-coupling reactions.

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